1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3-chlorophenyl group, a methanesulfonyl group, and an ethyl carboxamide group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group using reagents like 3-chlorophenylmethanesulfonyl chloride.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent.
Attachment of the Ethyl Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions with ethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds.
3-Chlorophenylmethanesulfonyl Chloride:
N-Ethylpiperidine: A related piperidine derivative with different substituents.
Uniqueness: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-6-8-18(9-7-13)22(20,21)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXOOPIOWOCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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